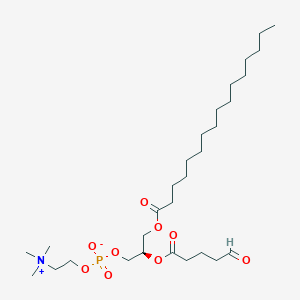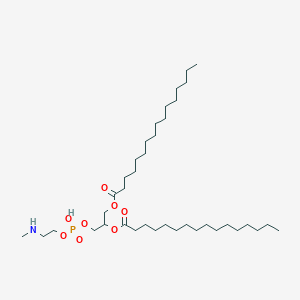
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group suggests aromaticity, and the various substituents (methoxy, fluoro, nitro, and amide groups) would have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide and nitro groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization : The compound has been involved in studies focusing on its synthesis and characterization. For example, Xu, Xu, and Zhu (2013) described the synthesis of related compounds, demonstrating the broader interest in the chemical synthesis of fluoro-nitrobenzamide derivatives (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).
Use in Drug Design and Development : Research has explored its use in developing novel pharmaceutical agents. For instance, the study of new anticonvulsants among derivatives of thiadiazole, which are structurally related to "n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide," has shown promise for future drug development (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).
Molecular Studies and Drug Activation : Molecular studies have examined how certain derivatives can be activated under specific conditions, such as hypoxia, to target cancer cells. This is particularly relevant for designing targeted cancer therapies (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).
Photochemistry and Photoregulation : Some studies have looked into the photochemical aspects of similar compounds. For example, Agasti et al. (2009) investigated the use of gold nanoparticles for photoregulated release of caged anticancer drugs, highlighting the potential for controlled drug delivery systems (Sarit S. Agasti, A. Chompoosor, C. You, P. Ghosh, Chaekyu Kim, V. Rotello, 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKIEOOMLAGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)




![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)





![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)